![molecular formula C19H16N8O4 B3015186 (5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-05-2](/img/structure/B3015186.png)
(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this compound is not directly available, related compounds provide some insight. For instance, new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . Triazolopyrimidines have also been synthesized using methods featuring high regioselectivity, good functional group tolerance, and a wide substrate scope .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Abdelhamid, Shokry, and Tawfiek (2012) detailed the synthesis of various heterocyclic compounds, including derivatives similar to the target compound, demonstrating the broad range of synthetic approaches for such complex molecules (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Activity and Potential Therapeutic Applications
Nagaraj, Srinivas, and Rao (2018) synthesized and tested novel triazole analogues of piperazine, including structures related to the compound of interest, for their antibacterial activity against human pathogenic bacteria, suggesting potential therapeutic applications (Nagaraj, Srinivas, & Rao, 2018).
Research by Badr and Barwa (2011) involved synthesizing new triazolo derivatives, structurally related to the compound, and investigating their antibacterial and cytotoxic activity, indicating the compound's potential as an antimicrobial agent (Badr & Barwa, 2011).
Bindu, Vijayalakshmi, and Manikandan (2019) developed triazolo-pyridazine-substituted piperazines, akin to the compound , as anti-diabetic drugs, suggesting its potential role in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Mechanistic Studies
A study by Ammirati et al. (2009) focused on a similar compound, exploring its role as an inhibitor for type 2 diabetes treatment, highlighting its potential mechanistic pathways (Ammirati et al., 2009).
Chrovian et al. (2018) developed a novel synthesis route for related compounds, offering insights into potential pharmaceutical applications and mechanistic aspects (Chrovian et al., 2018).
Other Relevant Research
Bektaş et al. (2007) synthesized novel triazole derivatives, similar to the compound in focus, and evaluated their antimicrobial activities, expanding on the compound's possible uses in combating bacterial infections (Bektaş et al., 2007).
Emami et al. (2013) investigated nitrofuran-containing piperazinylquinolones for their antibacterial properties, shedding light on the compound's potential in antibacterial therapy (Emami et al., 2013).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and environmental impact. Given the biological activities of related compounds, it may also be of interest to explore its potential as a pharmaceutical agent .
Propiedades
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O4/c28-19(14-6-7-15(31-14)27(29)30)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMSAWKURZSKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(O5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)
![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)
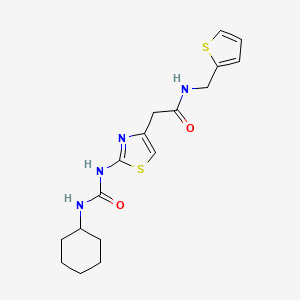
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

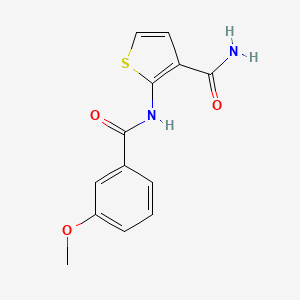
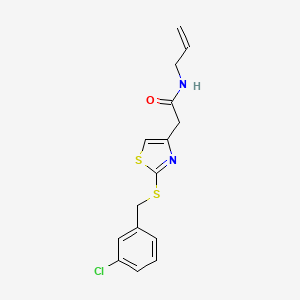
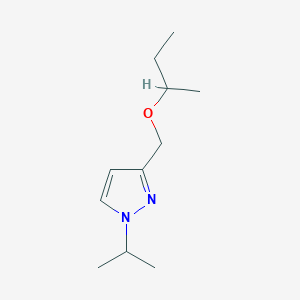
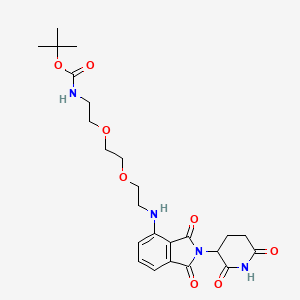
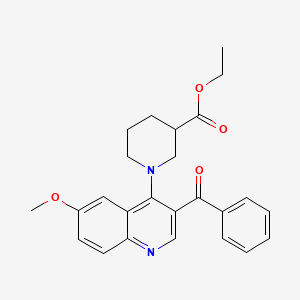
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
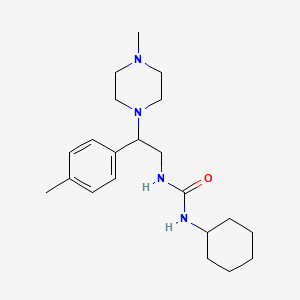
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)
